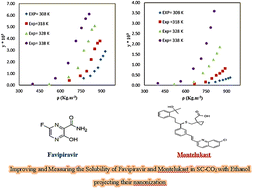Improving and measuring the solubility of favipiravir and montelukast in SC-CO2 with ethanol projecting their nanonization
RSC Advances Pub Date: 2023-11-22 DOI: 10.1039/D3RA05484E
Abstract
Supercritical carbon dioxide (SC-CO2)-based approaches have become more popular in recent years as alternative methods for creating micro- or nanosized medicines. Particularly, high drug solubility is required in those techniques using SC-CO2 as a solvent. During the most recent pandemic years, favipiravir and montelukast were two of the most often prescribed medications for the treatment of COVID-19. In this study, ethanol at 1 and 3 mol% was utilized as a cosolvent to increase the solubility of both medicines in SC-CO2 by a static approach using a range of temperatures (308 to 338 K) and pressure (12 to 30 MPa) values. The experimentally determined solubilities of favipiravir and montelukast in SC-CO2 + 3 mol% ethanol showed solubility values up to 33.3 and 24.5 times higher than that obtained for these drugs with only SC-CO2. The highest values were achieved in the pressure of 12 MPa and temperature of 338 K. Last but not least, six density-based semi-empirical models with various adjustable parameters were used to perform the modeling of the solubility of favipiravir and montelukast.


Recommended Literature
- [1] Oxygen defect-induced localized surface plasmon resonance at the WO3−x quantum dot/silver nanowire interface: SERS and photocatalysis†
- [2] Reduced coupling of water molecules near the surface of reverse micelles
- [3] Conceptual integration of covalent bond models by Algerian students
- [4] Microfluidic 68Ga-labeling: a proof of principle study
- [5] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [6] Milk-blended butter. King's Bench Division
- [7] Event-triggered logical flow control for comprehensive process integration of multi-step assays on centrifugal microfluidic platforms†
- [8] Enantioselective synthesis of 1,2,4-triazolines by chiral iron(ii)-complex catalyzed cyclization of α-isocyano esters and azodicarboxylates†
- [9] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [10] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†










